

An In-depth Technical Guide to the BS2G Crosslinker: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *BS2G Crosslinker*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bis[sulfosuccinimidyl] glutarate (BS2G) crosslinker, a valuable tool in the study of protein-protein interactions and protein structure elucidation. We will delve into its chemical and physical properties, reaction mechanism, and provide detailed experimental protocols for its application, including downstream analysis by mass spectrometry.

Introduction to BS2G

BS2G is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. Its defining features make it particularly well-suited for studying protein interactions in aqueous environments, especially for probing the surface of cells and organelles without permeating the cell membrane. The rigid glutarate spacer arm provides a fixed distance constraint for structural studies.

Structure and Properties of BS2G

The chemical structure of BS2G consists of two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters connected by a 5-atom glutarate spacer. This structure confers several key properties that are advantageous for protein crosslinking studies.

Key Structural Features:

- **Homobifunctional:** Possesses two identical reactive groups (sulfo-NHS esters), enabling the crosslinking of similar functional groups (primary amines) in a single-step reaction.[\[1\]](#)
- **Amine-Reactive:** The sulfo-NHS esters specifically react with primary amines (-NH₂), which are readily available on the N-terminus of polypeptides and the side chains of lysine residues.[\[2\]](#)
- **Water-Soluble:** The presence of sulfonate (-SO₃⁻) groups on the NHS rings renders the molecule highly soluble in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[\[3\]](#)[\[4\]](#)
- **Membrane-Impermeable:** The charged sulfonate groups prevent the crosslinker from passively crossing cell membranes, making it ideal for selectively labeling and crosslinking cell surface proteins.[\[3\]](#)[\[5\]](#)
- **Non-cleavable Spacer Arm:** The 5-atom (7.7 Å) glutarate spacer arm forms a stable, covalent amide bond that cannot be cleaved under standard biochemical conditions.[\[3\]](#)

Quantitative Data Summary:

Property	Value	Reference(s)
Full Chemical Name	Bis[sulfosuccinimidyl] glutarate	[6]
Synonyms	Sulfo-DSG, Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester)	[6]
Molecular Weight	530.35 g/mol	[6]
Spacer Arm Length	7.7 Å	[6]
CAS Number	881415-72-1	[7]
Chemical Formula	C13H12N2Na2O14S2	[6]
Reactive Groups	Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters	[3]
Target Functional Group	Primary amines (-NH ₂)	[2]
Optimal Reaction pH	7.0 - 9.0	[5]

Reaction Mechanism

The crosslinking reaction of BS2G with proteins occurs via a two-step nucleophilic acyl substitution. The primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the sulfo-N-hydroxysuccinimide leaving group.

Caption: Reaction mechanism of BS2G with primary amines.

Experimental Protocols

A generalized protocol for protein crosslinking using BS2G is provided below. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.

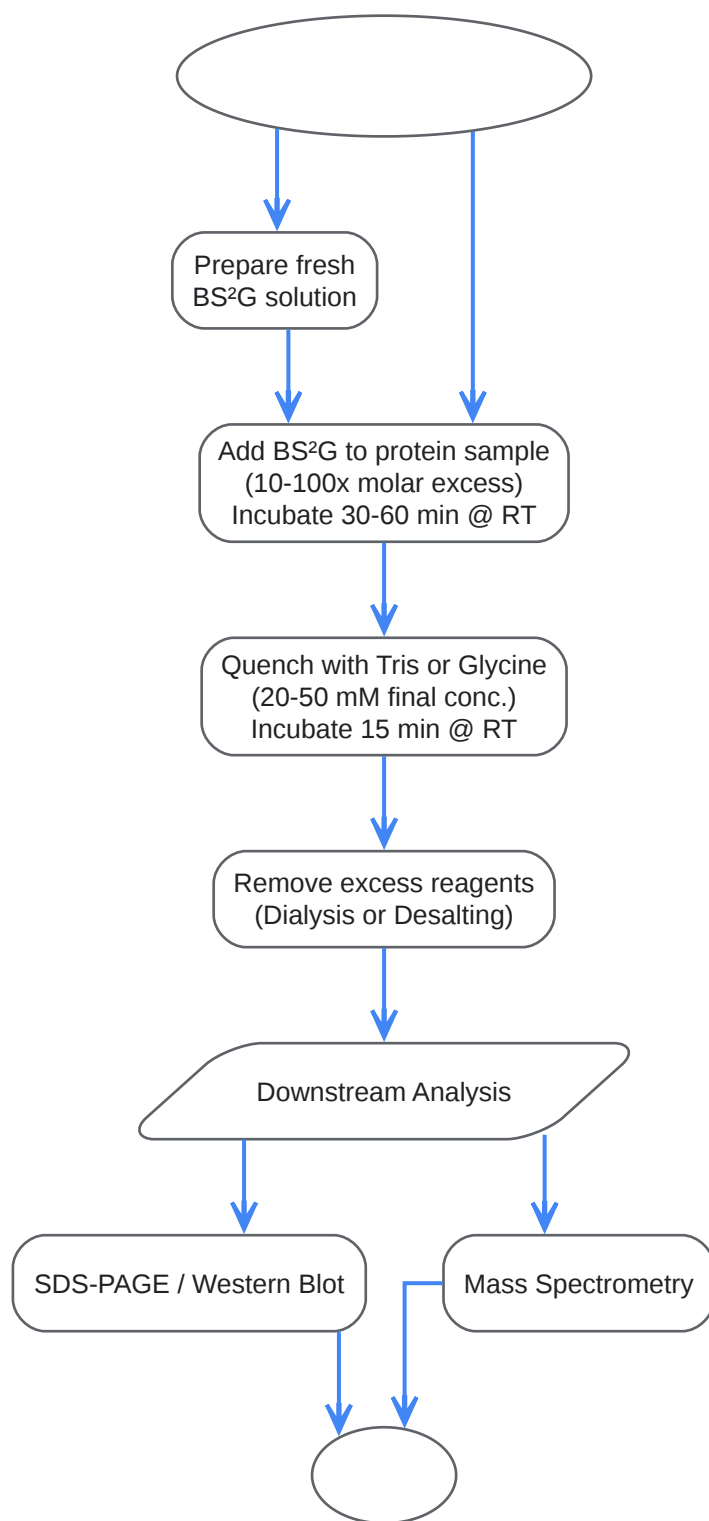
Materials

- **BS2G crosslinker**

- Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.0-9.0
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
- Desalting column or dialysis cassette

General Crosslinking Protocol

- **Prepare Protein Sample:** Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the target proteins for reaction with the crosslinker.
- **Prepare BS2G Solution:** Immediately before use, dissolve BS2G in the reaction buffer to the desired concentration. A 10- to 100-fold molar excess of BS2G to protein is a common starting point.
- **Crosslinking Reaction:** Add the BS2G solution to the protein sample and mix gently. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
- **Quench Reaction:** Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess, unreacted BS2G.
- **Remove Excess Reagents:** Remove unreacted crosslinker and quenching buffer by dialysis or using a desalting column.
- **Analysis:** The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.



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Caption: General experimental workflow for BS²G crosslinking.

Analysis of Crosslinked Proteins

SDS-PAGE and Western Blotting

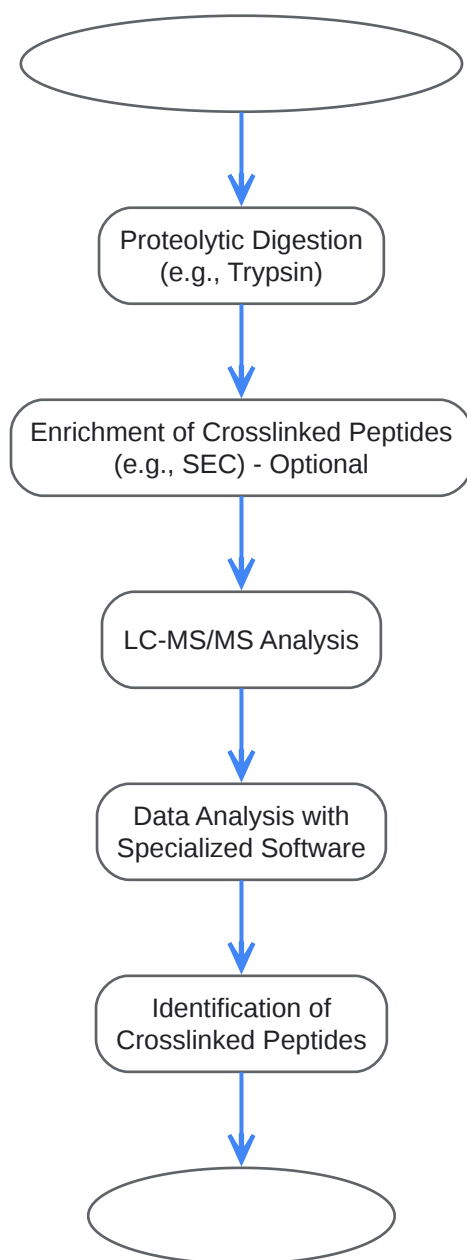
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a crosslinking experiment. Crosslinked protein complexes will migrate slower than their monomeric counterparts, resulting in the appearance of higher molecular weight bands on the gel. Western blotting can be used to confirm the identity of the proteins within these crosslinked complexes.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying the specific amino acid residues involved in a crosslink, providing valuable distance constraints for protein structure modeling and interaction mapping.

General Workflow for MS Analysis of BS2G-Crosslinked Proteins:

- **Protein Digestion:** The crosslinked protein sample is digested with a protease, typically trypsin, to generate a mixture of peptides.
- **Enrichment of Crosslinked Peptides (Optional):** Due to the low abundance of crosslinked peptides, an enrichment step, such as size-exclusion chromatography (SEC), can be performed to separate them from the more abundant linear peptides.[\[8\]](#)
- **LC-MS/MS Analysis:** The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Specialized software is used to identify the crosslinked peptide pairs from the complex MS/MS spectra.



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Caption: Mass spectrometry workflow for crosslinked proteins.

Applications of BS2G

The unique properties of BS2G make it a versatile tool for a range of applications in proteomics and structural biology:

- Mapping Protein-Protein Interactions: BS2G is widely used to identify and map the interaction interfaces of protein complexes.^[2]

- **Probing Protein Conformation:** The fixed-length spacer arm of BS2G can be used to generate distance constraints that aid in the computational modeling of protein and protein complex structures.
- **Studying Cell Surface Receptors:** Due to its membrane impermeability, BS2G is an excellent reagent for studying the interactions of cell surface receptors and other membrane-associated proteins.[\[3\]](#)
- **Quantitative Crosslinking:** In combination with its deuterated analog (BS2G-d4), BS2G can be used for quantitative crosslinking studies to compare protein interactions under different conditions.

Advantages and Disadvantages of BS2G

Advantages:

- **Water-solubility:** Facilitates use in physiological buffers.[\[3\]](#)[\[4\]](#)
- **Membrane-impermeability:** Allows for selective crosslinking of cell surface proteins.[\[3\]](#)[\[5\]](#)
- **Amine-reactivity:** Targets common and accessible functional groups on proteins.[\[2\]](#)
- **Defined spacer arm:** Provides a known distance constraint for structural analysis.[\[3\]](#)
- **Homobifunctionality:** Simple one-step reaction protocol.[\[1\]](#)

Disadvantages:

- **Non-cleavable:** The permanent nature of the crosslink can complicate some downstream analyses.
- **Potential for intramolecular crosslinking:** Can crosslink residues within the same protein, which may not be the intended outcome.
- **Reaction with lysine residues can affect protein function:** Lysine residues can be involved in a protein's active site or other important functional regions.

Conclusion

The **BS2G crosslinker** is a powerful and versatile reagent for researchers studying protein structure and interactions. Its water-solubility, membrane-impermeability, and defined spacer arm make it particularly well-suited for a variety of applications, from mapping protein-protein interactions on the cell surface to providing distance constraints for structural modeling. By understanding its chemical properties and following optimized experimental protocols, researchers can effectively leverage BS2G to gain valuable insights into the complex world of protein biology.

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